molecular formula C13H11ClN2O3 B1520575 Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate CAS No. 1223880-70-3

Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate

Cat. No. B1520575
CAS RN: 1223880-70-3
M. Wt: 278.69 g/mol
InChI Key: LZJNHQOPYKBOKD-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate, also known as EZH2 inhibitor, is a chemical compound with the molecular formula C13H11ClN2O3 . It has a molecular weight of 278.69 g/mol . This compound is being widely researched for its potential applications in various fields of research and industry, including cancer treatment.


Molecular Structure Analysis

The molecular structure of Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate consists of a pyrazine ring attached to a benzoate ester via an ether linkage . The pyrazine ring carries a chlorine atom at the 3-position . The benzoate ester is derived from 4-hydroxybenzoic acid and ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate are not fully detailed in the search results. It is known that it has a molecular weight of 278.69 g/mol .

Scientific Research Applications

Synthesis and Molecular Studies

  • Synthesis of Metabolites

    Ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate and its potential metabolites have been synthesized, exploring the chemical pathways and conditions necessary for these complex reactions (Sunthankar et al., 1993).

  • Structural Analysis and Synthesis

    Studies on the synthesis and characterization of novel compounds structurally related to ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate have been conducted to understand their molecular structures and potential applications in various fields (Manolov et al., 2012).

  • Liquid Crystal Properties

    Research into the synthesis of related compounds has revealed properties of liquid crystals, which are significant for applications in materials science and display technology (Weerasekare et al., 2003).

Biological and Medicinal Research

  • Antiplatelet Activity

    Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives, structurally related to ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate, have been synthesized and evaluated for their selective anti-PAR4 activity, contributing to the development of novel antiplatelet drug candidates (Chen et al., 2008).

  • Antimicrobial Agents

    The synthesis and characterization of new quinazolines, including compounds related to ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate, have been explored for their potential as antimicrobial agents (Desai et al., 2007).

  • Antioxidant Properties

    Substituted aryl meroterpenoids structurally related to ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate have been identified from red seaweed with potential as antioxidants, suggesting applications in pharmaceutical and food industries (Chakraborty et al., 2016).

properties

IUPAC Name

ethyl 4-(3-chloropyrazin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-2-18-13(17)9-3-5-10(6-4-9)19-12-11(14)15-7-8-16-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJNHQOPYKBOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxybenzoic acid ethyl ester (55.21 g, 332.3 mmol) and 2,3-dichloropyrazine (49.50 g, 332.3 mmol) in DMSO (300 mL) was added cesium carbonate (129.9 g, 398.7 mmol). The mixture was heated to 70° C. until the starting material was consumed. The mixture was cooled to RT, diluted with water and DCM, the layers were separated and the aqueous layer was extracted with DCM (2×). The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated. The crude material was washed with copious amounts of methanol and dried to give ethyl 4-(3-chloropyrazin-2-yloxy)benzoate.
Quantity
55.21 g
Type
reactant
Reaction Step One
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
129.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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